![molecular formula C18H13ClFN3O4S2 B6507784 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899965-50-5](/img/structure/B6507784.png)
2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Description
2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H13ClFN3O4S2 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is 453.0020041 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structure suggests potential as a drug candidate. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Computational studies, molecular docking, and in vitro assays can help identify its binding affinity and potential therapeutic applications .
Anti-Inflammatory Properties
Given the presence of a sulfonamide group, AKOS001859711 may exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways, cytokine production, and immune responses could provide valuable insights for drug development in conditions like rheumatoid arthritis, inflammatory bowel disease, or asthma .
Anticancer Research
Compounds with pyrimidine scaffolds often show promise in cancer research. Researchers can explore AKOS001859711’s cytotoxicity, cell cycle arrest, and apoptosis-inducing properties. In vitro and in vivo studies can assess its potential as an anticancer agent .
Targeting Epigenetic Mechanisms
Epigenetic modifications play a crucial role in gene expression regulation. Investigating whether AKOS001859711 affects DNA methylation, histone modifications, or chromatin remodeling could lead to novel epigenetic therapies .
Neuropharmacology
The compound’s structure suggests potential interactions with neural receptors or transporters. Researchers can explore its effects on neurotransmission, neuroprotection, or neuroinflammation. This knowledge could contribute to drug discovery for neurological disorders .
Antimicrobial Activity
Compounds containing fluorine atoms often exhibit antimicrobial properties. Researchers can evaluate AKOS001859711’s antibacterial, antifungal, or antiviral effects. In vitro studies against specific pathogens can guide further investigations .
properties
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4S2/c19-11-2-1-3-14(8-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-13-6-4-12(20)5-7-13/h1-9H,10H2,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUWKXNIWHMESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide |
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